Cas no 83-45-4 (Stigmastanol)

Stigmastanol structure
Stigmastanol structure
Nom du produit:Stigmastanol
Numéro CAS:83-45-4
Le MF:C29H52O
Mégawatts:416.722589492798
CID:722395
PubChem ID:241572

Stigmastanol Propriétés chimiques et physiques

Nom et identifiant

    • Stigmastan-3-ol, (3b,5a)-
    • ß-sitostanol
    • ?-sitostanol
    • 24-Ethyl-5α(H)-cholestan-3ß-ol (β-Sitostanol)
    • STIGMASTANOL
    • STIGMASTANOL(P)
    • STIGMASTANOL(P) PrintBack
    • STIGMASTANOL(SG)
    • (3BETA,5ALPHA)-STIGMASTAN-3-OL
    • FUCOSTANOL
    • SPINASTANOL
    • (3β)-stigmastan-3-ol
    • (3β,5α)-stigmastan-3-ol
    • dihydrositosterol
    • (3β,5α)-Stigmastan-3-ol (ACI)
    • 5α-Stigmastan-3β-ol (6CI, 7CI, 8CI)
    • 24α-Ethylcholestanol
    • 3β-Sitostanol
    • 5,6-Dihydro-β-sitosterol
    • Dihydro-β-sitosterol
    • Dihydrositosterin
    • NSC 49081
    • Sitostanol
    • β-Sitostanol
    • β-Sitosterol, dihydro-
    • LGJMUZUPVCAVPU-HRJGVYIJSA-N
    • MS-27267
    • 138126-65-5
    • SCHEMBL133725
    • A)-
    • Stigmastan-3-ol,5.alpha.)-
    • Q3973521
    • A,5
    • Stigmastane-3-beta-ol
    • Stigmastan-3-ol, (3?,5?)-
    • F82244
    • SITOSTANOL [MART.]
    • Dihydro-beta-sitosterol
    • STIGMASTANOL [MI]
    • Stigmastan-3-ol, (3beta,5alpha)-
    • (3.BETA.,5.ALPHA.)-STIGMASTAN-3-OL
    • .beta.-Sitostanol
    • CHEBI:89400
    • STIGMASTANOL (CONSTITUENT OF SAW PALMETTO)
    • Stigmastan-3-ol,(3b)-
    • 24 alpha-ethyl-5alpha-choestan-3beta-ol
    • HY-113494
    • NSC-49081
    • .beta.-Sitosterol, dihydro-
    • (3S,10S,13R,17R)-17-((1R,4R)-4-Ethyl-1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-3-ol
    • (3 beta,5 alpha)-stigmastan-3-ol
    • STIGMASTANOL [WHO-DD]
    • Dihydro-.beta.-sitosterol
    • 1ST000826
    • (3beta,5alpha,20S)-stigmastan-3-ol
    • Stigmastanol, >=95%
    • NSC49081
    • (5alpha)-stigmastan-3beta-ol
    • UNII-C2NJ9WO6O7
    • SITOSTANOL (MART.)
    • 5.alpha.-Stigmastan-3.beta.-ol
    • CHEMBL252364
    • 83-45-4
    • C2NJ9WO6O7
    • LMST01040266
    • EINECS 201-479-0
    • beta-Sitosterol, dihydro-
    • Stigmastan-3-ol, (3b)-
    • DTXSID201016169
    • 24alpha-Ethylcholestanol
    • 5,6-Dihydro-beta-sitosterol
    • DTXSID50860237
    • 5alpha-Stigmastan-3beta-ol
    • (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • 24.ALPHA.-ETHYLCHOLESTANOL
    • Stigmastan-3-ol
    • Stigmastan-3-ol, (3
    • CS-0062392
    • Dihydro-sitosterol
    • (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,4R)-4-ethyl-1,5-dimethyl-hexyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • AKOS016036225
    • C19644
    • beta-Sitostanol
    • STIGMASTANOL (CONSTITUENT OF SAW PALMETTO) [DSC]
    • stigmastanol; dihydrositosterol; (3β)-stigmastan-3-ol; (3β,5α)-stigmastan-3-ol
    • 19043-95-9
    • 24-ethyl-5beta-cholestan-3beta-ol
    • 84472-32-2
    • 4736-91-8
    • 55529-51-6
    • 78419-36-0
    • 387-80-4
    • 19466-47-8
    • (3S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • Stigmastanol
    • MDL: MFCD11109453
    • Piscine à noyau: 1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1
    • La clé Inchi: LGJMUZUPVCAVPU-HRJGVYIJSA-N
    • Sourire: C[C@@]12[C@@H]([C@H](C)CC[C@@H](CC)C(C)C)CC[C@H]1[C@@H]1CC[C@H]3C[C@H](CC[C@]3(C)[C@H]1CC2)O

Propriétés calculées

  • Qualité précise: 416.40200
  • Masse isotopique unique: 416.401816278g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 30
  • Nombre de liaisons rotatives: 6
  • Complexité: 583
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 10
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 10.2
  • Surface topologique des pôles: 20.2Ų

Propriétés expérimentales

  • Dense: 0.9444 (rough estimate)
  • Point de fusion: 144°C
  • Point d'ébullition: 474.98°C (rough estimate)
  • Point d'éclair: 197.1±12.3 °C
  • Indice de réfraction: 1.5000 (estimate)
  • Le PSA: 20.23000
  • Le LogP: 8.10470
  • Pression de vapeur: 0.0±2.7 mmHg at 25°C

Stigmastanol Informations de sécurité

  • Mot signal:warning
  • Description des dangers: H303+H313+H333
  • Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:-
  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: S24; S26; S36
  • Identification des marchandises dangereuses: Xi
  • Terminologie du risque:R36/37/38
  • Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.

Stigmastanol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S877160-5mg
Stigmastanol
83-45-4 ≥99%
5mg
¥1,820.00 2022-01-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21038-25mg
Sitostanol
83-45-4 98%
25mg
¥7144.00 2023-09-09
Larodan
60-1018-8-50mg
beta-Sitostanol
83-45-4 >99%
50mg
€250.00 2023-09-19
TRC
S686715-1g
Stigmastanol
83-45-4
1g
$ 2329.00 2023-09-06
TRC
S686715-500mg
Stigmastanol
83-45-4
500mg
$ 1307.00 2023-04-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028895-5mg
ß-sitostanol,99%
83-45-4 99%
5mg
¥2147 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S70790-100mg
STIGMASTANOL
83-45-4
100mg
¥17178.0 2021-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S877160-10mg
Stigmastanol
83-45-4 ≥99%
10mg
¥5,472.00 2022-01-13
MedChemExpress
HY-113494-5mg
Stigmastanol
83-45-4 ≥99.0%
5mg
¥1500 2024-04-17
ChemScence
CS-0062392-10mg
Stigmastanol
83-45-4 >99.0%
10mg
$480.0 2022-04-26

Stigmastanol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Catalysts: Sodium methoxide
Référence
Isolation of ovulatory-active substances from crops of Job's tears (Coix lacryma-jobi L. var. ma-yuen Stapf.)
Kondo, Yoshikazu; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3147-52

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Dichloromethane ;  4 h, rt
Référence
Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes
Sanford, Amberly B.; et al, Journal of the American Chemical Society, 2020, 142(11), 5017-5023

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  3 h, rt
Référence
An assay for DNA polymerase β lyase inhibitors that engage the catalytic nucleophile for binding
Daskalova, Sasha M.; et al, Bioorganic & Medicinal Chemistry, 2020, 28(17),

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: 1-Propanol ;  30 min, 4 bar, 80 °C
Référence
Integrated modelling of reaction and catalyst deactivation kinetics-Hydrogenation of sitosterol to sitostanol over a palladium catalyst
Salmi, Tapio; et al, Chemical Engineering Science, 2013, 104, 156-165

Synthetic Routes 5

Conditions de réaction
1.1 Catalysts: Palladium
1.2 Solvents: 1-Propanol
1.3 Reagents: Hydrogen
Référence
Modeling and Scale-up of Sitosterol Hydrogenation Process: From Laboratory Slurry Reactor to Plant Scale
Waern, Johan; et al, Industrial & Engineering Chemistry Research, 2006, 45(21), 7067-7076

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  0.5 MPa, 50 °C
Référence
Novel approach to determining the absolute configurations at the C3-positions of various types of sterols based on an induced circular dichroism
Fujiwara, Toshio; et al, Steroids, 2012, 77(12), 1198-1204

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  1 h, 85 - 90 °C
Référence
Stanol synthesis from palm oil distillate
Chuanphongpanich, Sarunya; et al, Chiang Mai Journal of Science, 2006, 33(1), 109-116

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium borohydride
2.1 Catalysts: Sodium methoxide
Référence
Isolation of ovulatory-active substances from crops of Job's tears (Coix lacryma-jobi L. var. ma-yuen Stapf.)
Kondo, Yoshikazu; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3147-52

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: 1-Propanol ;  1 h, 4 bar, 80 °C
Référence
Catalyst deactivation in selective hydrogenation of β-sitosterol to β-sitostanol over palladium
Lindroos, Minna; et al, Chemical Industries (Dekker), 2003, 89, 587-594

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, rt
Référence
Novel human umbilical vein endothelial cells (HUVEC)-apoptosis inhibitory phytosterol analogues: Insight into their structure-activity relationships
Lee, Sujin; et al, Archives of Pharmacal Research, 2012, 35(3), 455-460

Stigmastanol Raw materials

Stigmastanol Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:83-45-4)Stigmastanol
A1038902
Pureté:99%/99%/99%/99%/99%
Quantité:5mg/10mg/25mg/50mg/100mg
Prix ($):152.0/244.0/498.0/712.0/994.0